4-(3-(Piperidin-1-yl)propoxy)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-piperidin-1-ylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)13-5-7-14(8-6-13)19-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYUPIAZASQLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589800 | |
| Record name | 4-[3-(Piperidin-1-yl)propoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767286-87-3 | |
| Record name | 4-[3-(Piperidin-1-yl)propoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The methodologies outlined herein are grounded in established chemical principles and supported by data from analogous structures, offering a robust framework for its preparation and validation.
Introduction and Rationale
This compound is a bifunctional molecule incorporating a benzoic acid moiety, a common pharmacophore, and a piperidinylpropoxy side chain. This structural combination suggests potential applications as an intermediate in the synthesis of more complex pharmaceutical agents. The piperidine ring is a prevalent feature in many centrally acting drugs, and the flexible propoxy linker allows for various spatial orientations of this group relative to the aromatic ring. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation.[1]
This document will detail a reliable synthetic route to this compound, starting from commercially available precursors. Furthermore, a comprehensive characterization workflow is presented to ensure the identity, purity, and structural integrity of the synthesized molecule.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloalkane by an alkoxide. In this proposed synthesis, the phenoxide of a 4-hydroxybenzoic acid ester will be reacted with a 3-chloropropyl-functionalized piperidine, followed by saponification of the ester to yield the target carboxylic acid.
The choice of starting with an ester of 4-hydroxybenzoic acid, such as the methyl or ethyl ester, is strategic. It protects the carboxylic acid from unwanted side reactions during the etherification step, which is conducted under basic conditions. The ester can then be easily hydrolyzed in a subsequent step to furnish the desired benzoic acid.
Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(3-(piperidin-1-yl)propoxy)benzoate (Intermediate Ester)
-
Reagents and Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dry N,N-dimethylformamide (DMF).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Alkylating Agent: Add 1-(3-chloropropyl)piperidine (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of this compound (Final Product)
-
Saponification: Dissolve the purified intermediate ester in a mixture of methanol and water (e.g., 4:1 v/v). Add sodium hydroxide (NaOH, 3.0 eq.) and stir the mixture at 60 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5-6 with 1M hydrochloric acid (HCl). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white solid.[3]
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key structural information. The chemical shifts are predicted based on analogous structures and general principles.[4][5]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic acid (-COOH) | ~12.0 - 13.0 | broad singlet | 1H |
| Aromatic (Ha) | ~7.95 | doublet | 2H |
| Aromatic (Hb) | ~6.90 | doublet | 2H |
| -OCH₂- | ~4.10 | triplet | 2H |
| -NCH₂- (propoxy chain) | ~2.50 | triplet | 2H |
| -CH₂- (central, propoxy) | ~2.00 | quintet | 2H |
| -NCH₂- (piperidine, α) | ~2.40 | multiplet | 4H |
| -CH₂- (piperidine, β, γ) | ~1.40 - 1.60 | multiplet | 6H |
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data and confirm the carbon framework of the molecule.[5][6]
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic acid (-C=O) | ~167 |
| Aromatic (C-COOH) | ~123 |
| Aromatic (C-O) | ~163 |
| Aromatic (CHa) | ~131 |
| Aromatic (CHb) | ~114 |
| -OCH₂- | ~66 |
| -NCH₂- (propoxy chain) | ~55 |
| -CH₂- (central, propoxy) | ~27 |
| -NCH₂- (piperidine, α) | ~54 |
| -CH₂- (piperidine, β) | ~26 |
| -CH₂- (piperidine, γ) | ~24 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.
-
Expected Molecular Ion (M+) : m/z = 263.15 for C₁₅H₂₁NO₃.[4]
-
Key Fragmentation Peaks :
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 218.
-
Cleavage of the propoxy chain, potentially yielding fragments corresponding to the piperidinylpropyl cation (m/z 126) and the 4-hydroxybenzoic acid radical cation (m/z 138).
-
The base peak is likely to be the fragment resulting from alpha-cleavage adjacent to the piperidine nitrogen, leading to an ion at m/z 98 or 84.[7]
-
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.[8][9][10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H stretch (carboxylic acid) | 2500-3300 | Very broad |
| C-H stretch (aromatic) | 3000-3100 | Sharp |
| C-H stretch (aliphatic) | 2800-3000 | Medium to strong |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong, sharp |
| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium |
| C-O stretch (ether) | 1200-1270 and 1000-1075 | Strong |
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this valuable chemical intermediate. The provided characterization data, while predictive, is based on sound spectroscopic principles and data from closely related structures, offering a strong benchmark for experimental verification.
References
-
PubChem. 4-(3-Piperidin-1-yl-propoxy)-benzoic acid 2-{4-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-piperazin-1-yl}-ethyl ester. Available from: [Link]
-
NIST. 4-Propoxybenzoic acid. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST. 4-Propoxybenzoic acid Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 4-(Piperidin-1-yl)benzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
-
G. C. Tron, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2021, 26(13), 4038. Available from: [Link]
-
CompTox Chemicals Dashboard. 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid. Available from: [Link]
-
NIST. 4-Propoxybenzoic acid IR Spectrum. In: NIST Chemistry WebBook. Available from: [Link]
-
Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. Available from: [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
-
PrepChem.com. Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine. Available from: [Link]
-
ResearchGate. H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Available from: [Link]
-
ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Available from: [Link]
-
ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available from: [Link]
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Doc Brown's Chemistry. Mass spectrum of benzoic acid. Available from: [Link]
-
MassBank. Benzoic acids and derivatives. Available from: [Link]
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Technical Whitepaper: Physicochemical Properties of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
[1]
Executive Summary & Molecular Identity[1][2]
4-(3-(Piperidin-1-yl)propoxy)benzoic acid is a zwitterionic small molecule serving as a critical pharmacophore in medicinal chemistry.[1] Structurally, it functions as a flexible "linker" scaffold, connecting a lipophilic headgroup (benzoic acid) to a basic tail (piperidine) via a propyl ether chain.
While frequently confused with its ethyl homolog (the primary intermediate for Raloxifene , CAS 84449-80-9), the propoxy variant (CAS 767286-87-3) exhibits distinct solubility and steric properties.[1] It is extensively utilized in Structure-Activity Relationship (SAR) studies for GPCR ligands (specifically H3 antagonists) and Selective Estrogen Receptor Modulators (SERMs) to probe binding pocket depth and flexibility.[1]
Molecular Identification Matrix[1]
| Feature | Detail |
| IUPAC Name | 4-[3-(piperidin-1-yl)propoxy]benzoic acid |
| CAS Number (Free Acid) | 767286-87-3 |
| CAS Number (HCl Salt) | Varies by vendor (Often cited as generic homolog of 84449-80-9) |
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.34 g/mol (Free Base) / ~299.80 g/mol (HCl Salt) |
| SMILES | O=C(O)C1=CC=C(OCCCN2CCCCC2)C=C1 |
| Structural Class | Amino-ether benzoate; Ampholyte |
Physicochemical Profile
The dual functionality of the carboxylic acid and the tertiary amine creates a complex ionization profile that dictates solubility and formulation stability.
Ionization & Solubility (The "U-Shape" Profile)[1]
This molecule acts as a zwitterion at neutral pH.
Expert Insight: In aqueous media, the molecule exhibits a "U-shaped" solubility curve.
-
pH < 3 (Cationic): High solubility. The piperidine is protonated (
), and the carboxylic acid is protonated ( ). -
pH 5–9 (Zwitterionic): Minimum Solubility (Isoelectric Point). The piperidine is protonated (
), but the acid is deprotonated ( ). The net charge is zero, leading to aggregation and precipitation. -
pH > 11 (Anionic): High solubility. The piperidine is deprotonated (
), and the acid is deprotonated ( ).[1]
Key Physical Constants
| Property | Value (Experimental/Predicted) | Context |
| Melting Point (HCl Salt) | 215–225°C (Dec.)[1][2] | High lattice energy due to ionic bonding. |
| logP (Octanol/Water) | 2.45 (Neutral form) | Moderately lipophilic; permeable to membranes. |
| logD (pH 7.4) | ~0.5 – 1.0 | Reduced lipophilicity at physiological pH due to ionization. |
| H-Bond Donors | 1 (Carboxylic acid OH) | Critical for receptor docking.[1] |
| H-Bond Acceptors | 4 (N, Ether O, Carbonyl O, Hydroxyl O) | |
| Topological Polar Surface Area | ~49.8 Ų | Good predictor for oral bioavailability (Rule of 5 compliant). |
Structural Dynamics & Ionization Pathway[1]
The following diagram illustrates the pH-dependent speciation of the molecule, which is critical for developing extraction protocols and HPLC methods.
Figure 1: Ionization states of this compound across the pH scale.[1] Note the solubility minimum at the zwitterionic stage.
Synthetic Routes & Reaction Engineering[1]
Synthesis of the propoxy homolog typically follows a Williamson Ether Synthesis or a nucleophilic substitution pathway.
Primary Synthetic Workflow
-
Alkylation: Reaction of Ethyl 4-hydroxybenzoate with 1-bromo-3-chloropropane to form the chloro-propoxy intermediate.[1]
-
Amination: Nucleophilic attack by Piperidine on the alkyl chloride.
-
Hydrolysis: Saponification of the ethyl ester to the free acid.
Figure 2: Step-wise synthetic pathway for the production of the target molecule.
Analytical Characterization Protocols
To ensure purity for biological testing, a rigorous analytical framework is required.
HPLC Purity Method (Self-Validating)
Because the molecule contains a basic amine, standard silica columns will cause peak tailing.[1] You must use a "Base Deactivated" column or a low-pH mobile phase.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains protonation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm (Benzoate chromophore).
-
Pass Criteria: Single peak >98% area; no tailing factor > 1.5.
Potentiometric Titration (pKa Determination)
Do not rely on UV-metric pKa determination alone, as the spectral shift upon piperidine ionization is minimal.[1]
-
Dissolve: 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster).
-
Titrant: 0.1 M NaOH (standardized).
-
Method: Measure pH vs. Volume added.
-
Analysis: Look for two inflection points (Carboxyl at pH ~4, Piperidine at pH ~10).
Handling, Stability, and Safety
Stability Profile
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Thermal Stability: Stable up to 200°C; degradation occurs via decarboxylation at extremely high temperatures.
-
Solution Stability:
-
Acidic (pH 2): Stable for weeks at 4°C.
-
Basic (pH 12): Prone to slow oxidation of the amine over months if exposed to air.
-
Safety (GHS Classification)[1]
References
-
PubChem. Compound Summary: this compound (CAS 767286-87-3).[1] National Library of Medicine. [Link](Note: Link directs to the specific propoxy homolog entry)[1]
-
MDPI Molecules. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold. (Synthesis methodology for piperidine-propoxy linkers). [Link]
-
NIST Chemistry WebBook. 4-Propoxybenzoic acid Properties. (Data for the lipophilic headgroup). [Link][1]
Sources
- 1. 4-(3-Piperidin-1-yl-propoxy)-benzoic acid 2-{4-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-piperazin-1-yl}-ethyl ester | C37H45F3N4O3S | CID 25212275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(3-(Piperidin-1-yl)propoxy)benzoic acid CAS number 767286-87-3
An In-Depth Technical Guide to 4-(3-(Piperidin-1-yl)propoxy)benzoic acid (CAS 767286-87-3): Synthesis, Characterization, and Pharmacological Context
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in pharmaceutical development and research. Identified by the CAS Number 767286-87-3, this compound integrates three key structural motifs: a p-hydroxybenzoic acid backbone, a flexible propoxy linker, and a terminal piperidine ring. While its primary documented role is as a reference standard, specifically as a potential impurity or analogue related to the selective estrogen receptor modulator (SERM) Raloxifene, its constituent scaffolds are ubiquitous in medicinal chemistry, suggesting a broader potential. This document details its physicochemical properties, outlines a robust and logical synthetic pathway with a detailed experimental protocol, describes methods for its analytical characterization, and explores its pharmacological context based on structure-activity relationships of related compounds. This guide is intended for researchers, chemists, and drug development professionals requiring a technical understanding of this compound for synthesis, quality control, or exploratory research.
Introduction and Overview
This compound is an aromatic carboxylic acid derivative.[1] Its structure is built upon a foundation of p-hydroxybenzoic acid (PHBA), a naturally and synthetically accessible compound whose derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[2][3] This PHBA core is ether-linked via a three-carbon chain to a piperidine ring.
The piperidine scaffold is one of the most prevalent nitrogenous heterocyclic rings found in approved pharmaceuticals. Its inclusion in a molecule can significantly influence physicochemical properties such as solubility and basicity, while also providing a key interaction point for various biological targets.[4] Piperidine-containing compounds are crucial in the development of analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[5][6] The combination of these well-established pharmacophores in a single molecule makes this compound a subject of interest, primarily as a critical reference material for the quality control of active pharmaceutical ingredients (APIs) like Raloxifene, where it is classified as a potential impurity.
Physicochemical Properties and Identification
The fundamental identity and key properties of the compound are summarized below. The structure combines an acidic carboxylic acid group with a basic tertiary amine (the piperidine nitrogen), making it an amphoteric molecule capable of forming salts with both acids and bases. The hydrochloride salt is a common form for handling and formulation.[7]
| Property | Value | Source |
| CAS Number | 767286-87-3 | [8][9] |
| Molecular Formula | C₁₅H₂₁NO₃ | [8] |
| Molecular Weight | 263.33 g/mol | [8] |
| Appearance | Typically a white to off-white solid | [1][7] |
| SMILES | O=C(O)C1=CC=C(OCCCN2CCCCC2)C=C1 | [9] |
| Chemical Class | Aromatic Carboxylic Acid, Piperidine Derivative | [1][9] |
Synthesis and Purification
The synthesis of this compound can be logically achieved through a two-step process: a Williamson ether synthesis to couple the core fragments, followed by a saponification or acid-catalyzed hydrolysis to unmask the carboxylic acid. This approach is efficient and builds upon well-established organic chemistry principles. A similar process is documented for the synthesis of the corresponding ethoxy analogue.[10]
Conceptual Synthesis Workflow
The overall strategy involves starting with an ester-protected p-hydroxybenzoic acid, coupling it with a suitable piperidine-containing alkyl halide, and finally deprotecting the ester to yield the target acid.
Caption: Overall workflow for the synthesis and purification of the target compound.
Proposed Synthesis Pathway
The reaction proceeds by first forming the ether linkage, followed by hydrolysis of the methyl ester.
Caption: Two-step reaction pathway for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methods for similar molecules.[10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Methyl 4-(3-(piperidin-1-yl)propoxy)benzoate (Intermediate)
-
Reagent Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add methyl 4-hydroxybenzoate (1.0 eq), 1-(3-chloropropyl)piperidine hydrochloride (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a suitable solvent such as isopropyl acetate or acetonitrile (approx. 10 mL per gram of starting ester).
-
Causality: Potassium carbonate acts as a base to both deprotonate the phenol of the starting material, making it nucleophilic, and to neutralize the HCl from the piperidine salt. An excess ensures the reaction goes to completion.
-
-
Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting methyl 4-hydroxybenzoate is consumed (typically 18-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Wash the organic layer with water, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester as an oil or solid. This intermediate can be used directly in the next step.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Place the crude intermediate from Step 1 into a round-bottom flask with a magnetic stirrer and condenser. Add an excess of aqueous acid (e.g., 6N-8N hydrochloric acid).
-
Hydrolysis: Heat the mixture to reflux (approx. 100-110°C) for 24-48 hours. The reaction is complete when the intermediate ester is no longer detectable by TLC/HPLC.
-
Causality: The strong acidic conditions and heat facilitate the hydrolysis of the methyl ester to the corresponding carboxylic acid. Using HCl also directly forms the hydrochloride salt of the final product.
-
-
Isolation and Purification: Cool the reaction mixture in an ice bath (0-5°C). The product, likely as its hydrochloride salt, should crystallize or precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetone or diethyl ether to remove residual acid and impurities.[10]
-
Drying: Dry the purified solid product in a vacuum oven at 50-60°C overnight to yield the final compound.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a panel of analytical techniques should be employed. This is a self-validating system where each method provides complementary information.
Caption: Workflow for the analytical validation of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity.[11] A reverse-phase method using a C8 or C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) under isocratic or gradient conditions is suitable.[10][12] Purity is assessed by the peak area percentage at a relevant UV wavelength (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation. Key expected ¹H NMR signals would include aromatic protons on the benzoic acid ring, triplet signals for the propoxy chain protons, and characteristic signals for the piperidine ring protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The analysis should show a prominent ion corresponding to the molecular ion [M+H]⁺ at approximately 264.3 m/z.
-
Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C-O-C ether stretches, and C-H stretches for the aliphatic and aromatic portions.[13][14]
Pharmacological Context and Potential Applications
While no specific biological activity has been published for this compound itself, its structural components place it in a pharmacologically rich context.
-
Role as a Pharmaceutical Standard: Its most definitive application is as a reference standard and potential impurity in the manufacturing of Raloxifene.[7] As such, having a well-characterized sample is crucial for developing analytical methods to ensure the purity and safety of the final drug product.
-
Potential as a Building Block: The molecule possesses two reactive handles: the carboxylic acid and the basic piperidine nitrogen. The carboxylic acid can be readily converted to esters or amides. For instance, a complex ester of this molecule has been synthesized and cataloged in chemical libraries for screening.[15] This derivatization is a common strategy in medicinal chemistry to modulate properties and explore structure-activity relationships.
-
Inferred Biological Relevance:
-
Choline Transporter (CHT) Inhibition: A structurally related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline transporter (CHT), a key protein in cholinergic signaling.[16] This suggests that the piperidinyl-oxy-benzamide scaffold is a viable starting point for CHT modulators.
-
General Drug-like Properties: The piperidine ring is known to improve pharmacokinetic properties and can be a key binding element for a multitude of targets. Benzoic acid derivatives have been explored as anticancer agents and local anesthetics.[17] Molecules incorporating a piperidine-ethyl-benzimidazole structure have recently been developed as novel c-Myc inhibitors for lung cancer therapy.[18] This broad utility of the core scaffolds indicates that this compound could serve as a fragment or lead compound in various drug discovery campaigns.
-
Conclusion
This compound (CAS 767286-87-3) is a well-defined chemical entity whose importance is currently anchored in its role as a pharmaceutical reference standard. Its synthesis is straightforward, relying on robust and scalable chemical reactions. The analytical methods required for its characterization are standard within the industry, ensuring its identity and purity can be rigorously controlled. Beyond its application in quality control, the compound's structure, which combines the pharmacologically privileged piperidine and benzoic acid scaffolds, marks it as a potentially valuable building block for the synthesis of new chemical entities in drug discovery programs targeting a wide range of diseases.
References
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An In-depth Technical Guide to "4-(3-(Piperidin-1-yl)propoxy)benzoic acid" as a Raloxifene Impurity
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the process-related impurity, 4-(3-(Piperidin-1-yl)propoxy)benzoic acid, in the context of Raloxifene synthesis and manufacturing. As a structural analog of a key starting material, its presence, even at trace levels, necessitates a robust understanding of its formation, a validated analytical method for its detection, and a sound control strategy in line with global regulatory standards. This document is intended to equip researchers and drug development professionals with the requisite knowledge to effectively manage this impurity.
Introduction: The Imperative of Impurity Profiling in Raloxifene Production
Raloxifene, a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women. The synthetic pathway to this complex benzothiophene derivative involves multiple steps and a variety of reagents. Consequently, the final active pharmaceutical ingredient (API) can contain process-related impurities. The identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.[1][2]
This guide focuses on a potential, yet not widely documented, process-related impurity: This compound . This compound is the propyl analog of 4-[2-(piperidin-1-yl)ethoxy]benzoic acid (PEBA), a crucial starting material in the synthesis of Raloxifene. The potential for its formation underscores the need for a diligent and proactive approach to impurity management.
Genesis of an Impurity: Plausible Synthetic Origin
The emergence of this compound as an impurity is most likely linked to the starting materials used in the synthesis of the piperidinyl ethoxy side chain of Raloxifene. The established synthesis of Raloxifene utilizes 4-[2-(piperidin-1-yl)ethoxy]benzoic acid. However, if the synthesis of this side-chain precursor involves reagents with a three-carbon (propyl) linker instead of the intended two-carbon (ethyl) linker, the corresponding propoxy analogue will be generated.
A plausible synthetic route to this impurity is the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a 3-carbon piperidine-containing alkyl halide, such as 1-(3-chloropropyl)piperidine.
Figure 1: Plausible synthetic pathway for the formation of this compound.
This impurity could then be carried through subsequent synthetic steps, ultimately contaminating the final Raloxifene API if not adequately controlled.
Analytical Detection and Quantification: A Validated Approach
The structural similarity between this compound and the key starting material, 4-[2-(piperidin-1-yl)ethoxy]benzoic acid, necessitates a highly specific and sensitive analytical method. A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the detection and quantification of this impurity in Raloxifene hydrochloride.
Recommended UPLC Method
The following method is a robust starting point for the validation of an analytical procedure for this specific impurity.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 13.0 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Table 1: Recommended UPLC method parameters for the analysis of this compound in Raloxifene.
Step-by-Step Analytical Protocol
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Raloxifene HCl API sample in the diluent to a final concentration of 1 mg/mL.
-
-
System Suitability:
-
Inject a standard solution at the specification limit concentration six times.
-
The relative standard deviation (RSD) of the peak area should be not more than 5.0%.
-
The tailing factor for the impurity peak should be not more than 2.0.
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solution into the UPLC system.
-
Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the peak area from the calibration curve generated from the standard solutions.
-
Figure 2: Analytical workflow for the quantification of this compound.
Control Strategy: Adherence to Regulatory Standards
A robust control strategy for this compound should be implemented throughout the Raloxifene manufacturing process, in accordance with the International Council for Harmonisation (ICH) Q3A(R2) guidelines for impurities in new drug substances.[3][4]
Key Elements of the Control Strategy
-
Raw Material Control: Implement stringent specifications for the starting material, 4-[2-(piperidin-1-yl)ethoxy]benzoic acid, including a limit test for the presence of its propoxy analog.
-
In-Process Controls: Monitor the formation of the impurity at critical steps in the synthesis.
-
Final API Specification: Establish a justified acceptance criterion for this compound in the final Raloxifene HCl API. This limit should be based on toxicological data or, in its absence, the ICH qualification thresholds.
| ICH Q3A(R2) Thresholds | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
Table 2: ICH Q3A(R2) thresholds for impurities in new drug substances.[3][4]
Given the lack of specific toxicological data for this impurity, any level exceeding the ICH qualification threshold would necessitate a comprehensive toxicological assessment to ensure patient safety.
Toxicological Considerations and Safety Profile
As of the date of this guide, there is no publicly available, specific toxicological data for this compound. In the absence of such data, a precautionary approach is warranted.
The molecule contains a piperidine moiety, a common heterocyclic amine. While piperidine itself has known toxicities, the overall toxicological profile of a larger molecule containing this functional group is highly dependent on the entire structure.[5][6] General toxicological assessments for piperidine-containing compounds often focus on potential neurotoxicity and irritation.
For the purpose of a risk assessment, it is crucial to:
-
Conduct a thorough literature search for toxicological data on structurally similar compounds.
-
If the impurity is consistently present at levels above the ICH qualification threshold, a full toxicological qualification program, in line with ICH M7 guidelines for mutagenic impurities and Q3A(R2) for general impurities, must be undertaken.
Conclusion: Proactive Management for a High-Quality API
The potential presence of this compound as a process-related impurity in Raloxifene underscores the importance of a comprehensive understanding of the entire manufacturing process, from raw materials to the final API. By implementing a robust control strategy that includes stringent raw material specifications, validated analytical methods, and in-process controls, manufacturers can ensure the consistent production of high-quality, safe, and effective Raloxifene. This proactive approach to impurity management is not only a regulatory requirement but also a cornerstone of patient safety.
References
- Buchi Reddy, R., Venkateshwar Goud, T., Nagamani, N., Pavan Kumar, N., Alagudurai, A., Murugan, R., Parthasarathy, K., Karthikeyan, V., & Balaji, P. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 555–572.
- Srinivas, G., Kanumula, G. V., Kumar, P. R., Mukkanti, K., & Sundergren, A. (2011). Development and validation of stability indicating method for the quantitative determination of Raloxifene hydrochloride and its related impurities using UPLC. Journal of Chemical and Pharmaceutical Research, 3(1), 553-562.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006). Note for Guidance on Impurities in New Drug Substances (CPMP/ICH/2737/99).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7984, Piperidine.
- Kim, S., et al. (2021). Piperidine and its derivatives: a comprehensive review of their synthesis and applications in medicinal chemistry. Molecules, 26(15), 4455.
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Potential Biological Targets of Piperidine-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1][2] When coupled with a benzoic acid moiety, the resulting chemical entity gains an additional layer of complexity, offering opportunities for electrostatic interactions and hydrogen bonding that can be pivotal for molecular recognition at a biological target. This technical guide provides an in-depth overview of the significant biological activities of piperidine-containing benzoic acids, with a focus on their established and potential biological targets. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the exploration and development of next-generation therapeutics based on this versatile scaffold.
Key Biological Target Classes
Piperidine-containing benzoic acids have been shown to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[3] This section will delve into the major target classes, providing specific examples and mechanistic insights.
Enzymes
Enzymes represent a significant class of targets for piperidine-containing benzoic acids, with inhibitory activity being the most common mode of action.
1.1. Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[4] A novel class of benzylpiperidine-based MAGL inhibitors has been developed, demonstrating potent and reversible inhibition.[4] These compounds, which incorporate a benzoic acid derivative, have shown antiproliferative activity and the ability to induce apoptosis in cancer cell lines.[4]
1.2. Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders.[6] Piperazine/piperidine amides of benzoic acid derivatives have been reported as tyrosinase inhibitors.[6] The inhibitory activity of these compounds is suggested to be dependent on competition with the enzyme's substrates.[6] Molecular docking studies have indicated that substituents on the piperidine and benzoic acid moieties play a crucial role in the interaction with the enzyme's active site.[6]
1.3. Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease and other cognitive disorders. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been synthesized and evaluated for anti-AChE activity.[7] One of the most potent inhibitors identified, compound 21 , exhibited an IC50 of 0.56 nM and showed a remarkable 18,000-fold selectivity for AChE over butyrylcholinesterase (BuChE).[7]
1.4. MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase)
MenA is an essential enzyme in the menaquinone (vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs.[8] A series of piperidine derivatives have been studied as inhibitors of MenA, with a focus on improving their inhibitory potency and drug-like properties.[8]
1.5. Kinases (VEGFR-2, c-Met, Akt)
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Piperidine-containing compounds have been investigated as inhibitors of several kinases:
-
VEGFR-2 and c-Met: Novel piperidinyl-based benzoxazole derivatives have shown dual inhibitory activity against VEGFR-2 and c-Met kinases, both of which are important targets in oncology.[9]
-
Akt: 3,4,6-trisubstituted piperidine derivatives have been discovered as orally active Akt inhibitors with low hERG blocking potential, a significant advantage in terms of cardiac safety.[10]
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[11][12] Piperidine-containing benzoic acids have been shown to act as modulators of several GPCRs, often as allosteric modulators.[11][13] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site of the endogenous ligand), and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effect of the endogenous ligand.[14][15]
2.1. Muscarinic M1 Receptor
Quinolizidinone carboxylic acid derivatives containing a piperidine moiety have been identified as selective M1 positive allosteric modulators.[13] These compounds have shown potential for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.
2.2. Serotonin 5-HT2A Receptor
The benzoylpiperidine fragment is a privileged structure in the design of atypical antipsychotic agents that target the 5-HT2A receptor.[16] Compounds containing this fragment have been identified as potent and selective 5-HT2A ligands.[16]
2.3. Prostaglandin I2 (IP) Receptor
A class of nonprostanoid piperidine derivatives has been discovered as agonists of the prostaglandin I2 (IP) receptor.[17] One such compound, a piperidine derivative with a benzamidoethyl substituent, was found to be a potent and selective IP receptor agonist with good pharmacokinetic properties.[17]
Ion Channels
Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes and are critical for a wide range of physiological processes.[18]
3.1. Voltage-Gated Sodium Channels (Nav1.7)
The Nav1.7 sodium channel is a genetically validated target for the treatment of pain.[19] Piperidine-based benzenesulfonamides have been developed as potent and selective inhibitors of Nav1.7.[19]
3.2. T-type Calcium Channels (CaV3.2)
T-type calcium channels are involved in various physiological processes, and their blockers have therapeutic potential for the treatment of pain.[20] Spiro-piperidine derivatives have been evaluated as novel blockers of the T-type calcium channel CaV3.2.[20]
Other Targets
The piperidine-containing benzoic acid scaffold has also shown activity against other targets, including those relevant to infectious diseases. For instance, some derivatives have demonstrated antimicrobial and antifungal activity.[21]
Quantitative Data Summary
The following table summarizes the biological activity of selected piperidine-containing benzoic acid derivatives against various targets.
| Compound Class/Example | Target | Activity | Potency | Reference |
| Benzylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Reversible Inhibition | - | [4] |
| Piperidine Amides of Benzoic Acid | Tyrosinase | Inhibition | pIC50 up to 4.99 | [6] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | Inhibition | IC50 = 0.56 nM | [7] |
| Piperidinyl-based Benzoxazoles | VEGFR-2 and c-Met | Dual Inhibition | IC50 = 0.145–0.970 μM (VEGFR-2), 0.181–1.885 μM (c-Met) | [9] |
| 3,4,6-Trisubstituted Piperidines | Akt Kinase | Inhibition | - | [10] |
| Quinolizidinone Carboxylic Acids | Muscarinic M1 Receptor | Positive Allosteric Modulation | - | [13] |
| Benzoylpiperidine Derivatives | Serotonin 5-HT2A Receptor | Ligand Binding | IC50 = 1.1 and 2.4 nM | [16] |
| Piperidine Derivative 31b | Prostaglandin I2 (IP) Receptor | Agonism | - | [17] |
| Piperidine-based Benzenesulfonamides | Nav1.7 Sodium Channel | Inhibition | - | [19] |
| Spiro-piperidine Azetidines | T-type Calcium Channel (CaV3.2) | Blockade | - | [20] |
Experimental Protocols & Workflows
Target Identification and Validation Workflow
A general workflow for the identification and validation of biological targets for a novel piperidine-containing benzoic acid is outlined below.
Caption: General experimental workflow for target identification and validation.
Detailed Protocol: Radioligand Binding Assay for GPCRs
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-ligand)
-
Test compound (piperidine-containing benzoic acid)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Signaling Pathway Visualization
Canonical GPCR Signaling Cascade
The following diagram illustrates a simplified, canonical signaling pathway for a Gq-coupled GPCR, a common target type for allosteric modulators.
Caption: Simplified Gq-coupled GPCR signaling pathway.
Conclusion
The piperidine-containing benzoic acid scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its ability to interact with a wide array of biological targets, including enzymes, GPCRs, and ion channels, underscores its therapeutic potential across multiple disease areas, from neurodegenerative disorders and pain to cancer and infectious diseases. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, promises to yield a new generation of innovative medicines. This guide has provided a comprehensive overview of the key biological targets, supported by quantitative data and detailed experimental methodologies, to empower researchers in their quest to unlock the full therapeutic potential of these fascinating molecules.
References
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Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
-
Local Anesthetics SAR of Benzoic acid derivatives. YouTube.
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Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry.
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules.
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.
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The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
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Piperidine derivatives as nonprostanoid IP receptor agonists. Bioorganic & Medicinal Chemistry Letters.
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Small molecule inhibitors & blockers for ion channels. Fluorochem.
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Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. Bioorganic & Medicinal Chemistry Letters.
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry.
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Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry.
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Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences.
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T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. Bioorganic & Medicinal Chemistry Letters.
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Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. ACS Medicinal Chemistry Letters.
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Functional Consequences of GPCR Heterodimerization: GPCRs as Allosteric Modulators. Pharmaceuticals.
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Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Endocrinology.
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Whitepaper: A Senior Scientist's Guide to In Silico Interaction Modeling of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the in silico analysis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid. Recognizing that this specific molecule lacks extensively documented biological targets, this document serves as a practical blueprint for researchers and drug development professionals. It outlines the necessary steps to predict potential protein targets, prepare molecular structures, perform and validate molecular docking, and extend the analysis through the dynamic lens of molecular dynamics (MD) simulations. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring a robust and self-validating workflow from initial hypothesis to dynamic interaction analysis.
Preamble: The Rationale of a Method-Centric Approach
In drug discovery, we are often faced with novel chemical entities whose biological partners are unknown. This compound is one such molecule. A direct query for its interactions yields sparse results. Therefore, this guide is structured not around a known interaction, but as a comprehensive workflow that a computational scientist would employ to elucidate potential interactions from first principles. Our approach prioritizes establishing a rigorous, reproducible, and scientifically-sound computational cascade that can be applied to this molecule or any other small molecule with an unknown mechanism of action.
Part I: Target Identification - Fishing for Biological Partners
Before any interaction can be modeled, a putative biological target must be identified. Ligand-based target prediction algorithms leverage the principle of chemical similarity: a molecule is likely to bind to the same targets as other, structurally similar molecules with known bioactivity.[1][2]
Protocol: Target Prediction with SwissTargetPrediction
SwissTargetPrediction is a robust, web-based tool for this purpose, utilizing a combination of 2D and 3D similarity measures to predict the most probable protein targets of a small molecule.[1][3]
Methodology:
-
Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. The SMILES is O=C(O)c1ccc(OCCCn2CCCCC2)cc1.
-
Submission: Navigate to the SwissTargetPrediction web server.[4] Paste the SMILES string into the query field.
-
Organism Selection: Select "Homo sapiens" as the target organism to focus the search on human proteins.
-
Execution & Analysis: Initiate the prediction. The server will return a list of potential targets ranked by probability. The results are based on similarity to known ligands in the ChEMBL database.
Interpreting Predicted Targets
The output will provide a list of protein targets, often grouped by protein family. It is crucial to apply biological and chemical rationale to this list. For instance, if prior knowledge suggests the molecule class affects a certain pathway, targets within that pathway should be prioritized.
| Target Class | Representative Target | Probability | Rationale for Prioritization |
| G protein-coupled receptor | Dopamine Receptor D2 | High | The piperidine moiety is common in CNS-active compounds. |
| Enzyme | Fatty acid amide hydrolase | Medium | Benzoic acid derivatives can act as enzyme inhibitors. |
| Ion channel | Voltage-gated sodium channel | Medium | Propoxy linkers are found in some channel modulators. |
| Nuclear receptor | Estrogen receptor | Low | Less common scaffold for this target class, but worth considering. |
This table represents a hypothetical output for illustrative purposes.
This initial screening provides a set of high-probability targets, transforming an open-ended problem into a series of testable hypotheses. For the remainder of this guide, we will proceed with a hypothetical target, Protein Kinase X (PKX) , as our model receptor.
Part II: System Preparation - The Foundation of Accuracy
The adage "garbage in, garbage out" is paramount in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures for both the ligand and the receptor.
Ligand Preparation
The ligand must be converted into a 3D structure and assigned correct atom types and partial charges, which are critical for calculating interaction energies.
Methodology:
-
3D Structure Generation: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format).
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge and Atom Type Assignment: For docking with AutoDock Vina, the structure must be converted to the .pdbqt format. This step adds Gasteiger partial charges and defines rotatable bonds. This is typically done using AutoDock Tools.[5][6]
Receptor Preparation
A crystal structure of the target protein, typically from the Protein Data Bank (PDB), is the starting point.[7][8][9] These structures are often incomplete and require careful preparation.
Methodology:
-
Structure Acquisition: Download the PDB file for PKX (e.g., PDB ID: 9XYZ) from the RCSB PDB database.
-
Structural Cleaning (The "Why"): PDB files are experimental snapshots. They contain non-protein atoms (water, ions, co-factors) and may lack hydrogen atoms. We remove water molecules because their positions are not static and can interfere with docking unless a specific water-bridged interaction is being studied. We add hydrogens because they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Protonation: Add hydrogen atoms. The protonation state of ionizable residues (like Histidine, Aspartic Acid, Glutamic Acid) is pH-dependent and can dramatically affect binding. Use a tool like H++ or PropKa to predict the correct protonation states at physiological pH (e.g., 7.4).
-
Charge and Format Conversion: As with the ligand, convert the cleaned protein structure to the .pdbqt format using AutoDock Tools. This assigns charges and prepares the file for the docking software.[10]
Part III: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] It uses a search algorithm to explore possible binding poses and a scoring function to rank them. AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[12]
The In Silico Docking Workflow
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Methodological & Application
Trace Analysis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid in Human Plasma by LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid in human plasma. The protocol employs a mixed-mode solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The methodology described herein is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring high accuracy, precision, and reliability for pharmacokinetic and toxicokinetic studies.[1][2][3]
Introduction and Scientific Rationale
This compound is a molecule of interest in pharmaceutical development, featuring both a basic piperidine moiety and an acidic carboxylic acid group. This zwitterionic nature at physiological pH presents unique challenges for extraction and chromatographic analysis. Trace-level quantification in complex biological matrices like plasma is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The inherent complexity of plasma necessitates a highly selective sample preparation strategy to minimize matrix effects, which can suppress or enhance the analyte signal during mass spectrometric detection.[4] This protocol leverages mixed-mode solid-phase extraction (SPE), which utilizes both reversed-phase and ion-exchange retention mechanisms, to achieve superior sample cleanup and analyte enrichment.[5] The subsequent LC-MS/MS analysis in MRM mode provides the high sensitivity and specificity required for trace-level quantification.[6][7]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is foundational to method development.
| Property | Value | Source/Rationale |
| Chemical Structure | See Figure 1 | |
| Molecular Formula | C₁₅H₂₁NO₃ | [8] |
| Molecular Weight | 263.34 g/mol (Free Base) | [8] |
| Predicted Ionization | Zwitterionic at neutral pH. The piperidine nitrogen (pKa ~10-11) will be protonated, and the carboxylic acid (pKa ~4-5) will be deprotonated. | Inferred from functional groups. |
Figure 1. Chemical structure of this compound.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample receipt to data reporting.
Caption: Overall workflow for the trace analysis of the target analyte in plasma.
Materials and Methods
Reagents and Materials
-
Analyte Reference Standard: this compound (≥98% purity).
-
Internal Standard (IS): Stable isotope-labeled (SIL) this compound-d4 is highly recommended.[4][9] If unavailable, a close structural analog such as this compound ethyl ester can be considered after thorough validation.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium hydroxide (ACS grade).
-
SPE Plate: Mixed-Mode Cation Exchange SPE Plate (e.g., Strata-X-C, 30 mg/well).
-
Human Plasma: K2-EDTA pooled human plasma.
Instrumentation
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Working Solutions: Serially dilute stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
Detailed Protocol: Sample Preparation via SPE
The zwitterionic nature of the analyte allows for a robust "bind-and-elute" strategy using a mixed-mode cation exchange sorbent.[5] The protocol is as follows:
Caption: Step-by-step protocol for solid-phase extraction.
Rationale for SPE Steps:
-
Conditioning: Methanol wets the polymeric sorbent, and the acidic water activates the cation exchange sites.[10]
-
Loading: The sample is acidified to ensure the piperidine nitrogen is positively charged (R-NH₂⁺), facilitating strong retention on the cation exchange sorbent.
-
Wash 1 (Aqueous): Removes highly polar interferences like salts.
-
Wash 2 (Organic): Removes non-polar and weakly retained interferences like lipids.
-
Elution: The basic elution solvent neutralizes the piperidine nitrogen, disrupting its interaction with the sorbent and allowing it to be eluted.[11]
-
Evaporation and Reconstitution: This step concentrates the analyte and ensures compatibility with the initial LC mobile phase conditions.
LC-MS/MS Parameters
Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures analyte is protonated for good peak shape and ESI+ efficiency.[6][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 3 min | Ensures elution of the analyte while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine moiety is readily protonated.[13] |
| Scan Type | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. |
| Source Temp. | 500 °C | Optimized for desolvation. |
| IonSpray Voltage | 5500 V | |
| Curtain Gas | 35 psi |
MRM Transitions
The following MRM transitions are proposed based on the analyte's structure and common fragmentation patterns of piperidine-containing compounds.[13][14] These must be optimized empirically on the specific mass spectrometer used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 264.2 | 121.1 (benzoic acid fragment) | 25 |
| Analyte | 264.2 | 84.1 (piperidine fragment) | 35 |
| IS (d4) | 268.2 | 121.1 | 25 |
| (Note: Product ions and collision energies are illustrative and require optimization.) |
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for study sample analysis.[1][2] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Calibration Curve | Relationship between instrument response and known concentrations. | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value and the degree of scatter. | Within-run and between-run precision (%CV) ≤ 15% (20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible. |
| Stability | Stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the trace-level analysis of this compound in human plasma. The combination of a highly selective mixed-mode SPE sample preparation technique with sensitive LC-MS/MS detection ensures the method is fit-for-purpose in a regulated bioanalytical environment. Adherence to the principles of method validation outlined herein will produce reliable and defensible data critical for advancing drug development programs.
References
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
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- GaBI. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
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- Journal of Pharmaceutical and Biomedical Sciences. (2019, September 15). LC-MS Analysis of Phytocomponents in the Methanol Extract of Piper Sarmentosum Leaves.
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- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- ResearchGate. MRM transitions used for MS / MS detection | Download Table.
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Application Note: A Guide to Cell-Based Assays for the Functional Characterization of Piperidine Derivatives
Abstract
The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] Its prevalence in drugs acting as CNS modulators, anticancer agents, and antivirals underscores the need for robust methods to characterize the biological activity of novel piperidine derivatives.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential cell-based assays for the functional characterization of these compounds. We delve into the rationale behind experimental design, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation, empowering research teams to efficiently profile and advance promising candidates.
Introduction: The Significance of the Piperidine Scaffold and Cell-Based Assays
Piperidine and its derivatives are fundamental building blocks in drug discovery, exhibiting a remarkable diversity of pharmacological activities.[5][6] These compounds are known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[7][8] The therapeutic success of piperidine-containing drugs like haloperidol (antipsychotic), fentanyl (analgesic), and donepezil (for Alzheimer's disease) highlights the scaffold's importance.[4][8]
To unlock the full potential of new piperidine derivatives, it is crucial to move beyond simple binding assays and assess their functional effects in a biologically relevant context. Cell-based assays are indispensable tools for this purpose, offering insights into a compound's mechanism of action, potency, and potential toxicity within a living system.[9] Unlike biochemical assays that use purified components, cell-based assays preserve the complex intracellular environment, including native protein conformations, signaling cascades, and membrane interactions, which are critical for evaluating a compound's true physiological effect.[9]
This document outlines a strategic, tiered approach to screening piperidine derivatives, starting with foundational cytotoxicity assessments and progressing to target-specific functional assays.
Foundational Principles of Assay Design
A successful screening campaign relies on a well-designed experimental workflow. The initial stages are critical for eliminating compounds with undesirable properties and focusing resources on the most promising candidates.
The First Gate: Cytotoxicity Screening
Before investigating specific functional activities, it is imperative to assess the general cytotoxicity of the piperidine derivatives. This step acts as a critical filter to identify compounds that cause cell death through non-specific mechanisms, which could otherwise lead to misleading results in subsequent functional assays.[10] The MTT or MTS assay is a reliable and widely used colorimetric method for this purpose.[11][12]
Scientific Rationale: These assays measure the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that can reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15] A significant decrease in color indicates a reduction in cell viability, or cytotoxicity.
Cell Line Selection
The choice of cell line is paramount and depends entirely on the biological question being asked.
-
For general cytotoxicity: A common, robust cancer cell line (e.g., HeLa, MCF7) or a non-cancerous line (e.g., HEK293, HaCaT keratinocytes) can be used.[16][17]
-
For target-specific assays: It is essential to use a cell line that endogenously expresses the target of interest or, more commonly, a host cell line (like HEK293 or CHO) that has been engineered to stably overexpress a specific receptor or ion channel.[18][19] This provides a clean and amplified signal window, minimizing interference from other cellular targets.
The Importance of Controls
Every plate must include a set of controls to validate the assay's performance and ensure the reliability of the data.
| Control Type | Purpose | Example |
| Vehicle Control | To measure the baseline response of the cells in the absence of the test compound. | Cells treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the piperidine derivatives.[20] |
| Positive Control | To confirm that the assay system is responding correctly. | A known agonist or antagonist for the target receptor or ion channel. |
| Negative Control | To define the lower limit of the assay response (no effect). | Untreated cells or cells treated with a known inactive compound. |
Core Protocols for Functional Characterization
Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration at which a piperidine derivative reduces the viability of a cell population by 50% (IC50).[1]
Materials:
-
Cells of choice (e.g., MCF7 breast cancer cells)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Piperidine derivatives dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Multichannel pipette and microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive (e.g., doxorubicin) controls.[16]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Assays for G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and many piperidine derivatives are designed to modulate their activity.[18] The functional outcome of GPCR activation depends on which G-protein subtype it couples to (e.g., Gs, Gi, or Gq).
Protocol: TR-FRET Assay for cAMP (Gs/Gi-Coupled Receptors)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous (no-wash) assays ideal for high-throughput screening.[20][21] This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels following GPCR modulation.
Scientific Rationale: The assay quantifies cAMP produced by cells. A terbium (Tb)-labeled anti-cAMP antibody serves as the FRET donor, and a fluorescently labeled cAMP analog acts as the acceptor.[22][23] In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When a Gs-coupled receptor is activated (or a Gi-coupled receptor is inhibited), cellular cAMP levels rise. This cellular cAMP competes with the fluorescent analog for antibody binding, separating the donor and acceptor and causing a decrease in the FRET signal. Conversely, activation of a Gi-coupled receptor inhibits adenylyl cyclase, leading to low cellular cAMP levels and a high FRET signal.
Materials:
-
HEK293 cells stably expressing the Gi- or Gs-coupled GPCR of interest.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (containing Tb-labeled antibody and fluorescent cAMP tracer, e.g., LanthaScreen™).[22]
-
384-well low-volume white plates.
-
TR-FRET enabled microplate reader (e.g., BMG PHERAstar).[24]
Step-by-Step Methodology:
-
Cell Seeding: Seed 2,000-5,000 cells per well in 20 µL of culture medium into a 384-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of piperidine derivatives (potential agonists or antagonists). Add 5 µL of the compound dilutions to the cells.
-
Cell Stimulation (for Antagonist Mode): If testing for antagonists, add 5 µL of a known agonist at its EC80 concentration. For agonist mode, add 5 µL of buffer.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Lysis and Detection: Add 10 µL of the detection mix (containing the Tb-antibody and fluorescent tracer) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~490 nm (terbium donor) and ~520 nm (fluorescein acceptor).[21][25]
Data Analysis:
-
Calculate the 520/490 emission ratio for each well.
-
Plot the emission ratio against the log of the compound concentration.
-
For agonists, fit a sigmoidal curve to determine the EC50 (potency). For antagonists, determine the IC50.
Assays for Ion Channels
Ion channels are another critical target class for piperidine derivatives.[19][26] High-throughput screening can be performed using fluorescent membrane potential dyes.
Scientific Rationale: These assays use FRET-based voltage-sensitive dyes to detect changes in membrane potential caused by ion channel opening or closing.[26][27] In a resting cell, the dye emits at a certain wavelength. When an ion channel opens (e.g., a Na+ or Ca2+ channel), the influx of positive ions depolarizes the cell membrane. This change in voltage alters the FRET efficiency of the dye, leading to a measurable shift in the fluorescence emission ratio.
Protocol: Fluorescent Membrane Potential Assay
-
Cell Seeding: Seed cells expressing the ion channel of interest in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Remove the culture medium and add the membrane potential dye solution. Incubate for 30-60 minutes at 37°C to allow the dye to load into the cell membrane.
-
Compound Addition: Add the piperidine derivatives to the plate.
-
Data Acquisition: Place the plate in a kinetic plate reader (e.g., FLIPR®).[28][29] Measure the baseline fluorescence, then add a stimulus (e.g., a high potassium solution to open voltage-gated channels or a specific ligand) and immediately read the change in fluorescence intensity over time.
Data Analysis:
-
Calculate the change in fluorescence ratio before and after stimulation.
-
Plot the response against the log of the compound concentration to determine EC50 or IC50 values.
Data Interpretation and Next Steps
The goal of this tiered screening approach is to build a comprehensive profile for each piperidine derivative.
-
Cytotoxicity Data: Provides a therapeutic window. A compound that is highly potent in a functional assay but also highly cytotoxic at a similar concentration is likely a poor candidate.
-
Functional Data (EC50/IC50): Quantifies the potency of the compound at its specific target.
-
Selectivity: By testing compounds against a panel of different receptors and ion channels, one can determine their selectivity profile. A highly selective compound is often more desirable as it is less likely to have off-target effects.[30]
"Hits" identified through this process—compounds with high potency, low cytotoxicity, and good selectivity—become "leads" for further optimization through medicinal chemistry and more advanced preclinical studies.[31]
Conclusion
The systematic application of cell-based assays is fundamental to the successful discovery and development of novel piperidine-based therapeutics. By starting with broad cytotoxicity profiling and progressing to highly specific, target-oriented functional assays, researchers can efficiently triage large compound libraries, identify promising leads, and gain crucial insights into their mechanism of action. The protocols and principles outlined in this guide provide a robust framework for generating reliable, reproducible, and decision-enabling data in the pursuit of next-generation medicines.
References
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) LanthaSceen TM CAR Coactivator Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
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PubMed. (n.d.). Cell-based assays and instrumentation for screening ion-channel targets. Retrieved from [Link]
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G-Biosciences. (n.d.). MTT Cell Viability Assay (BA0004). Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]
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PMC. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
-
Journal of Clinical Medicine of Kazakhstan. (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
-
University of Arizona. (2017, June 14). Piperidine-based drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]
-
PMC. (n.d.). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Retrieved from [Link]
-
Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
IJIRT. (2021, September). The Wide Spectrum Biological Activities of Piperidine -A Short Review. Retrieved from [Link]
-
Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Addressing Matrix Effects in the Bioanalysis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
Here is a technical support center guide for addressing matrix effects in the bioanalysis of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid.
A Note from Your Senior Application Scientist:
Welcome to our dedicated guide for the bioanalysis of this compound. This document is structured to serve as a technical resource for researchers, scientists, and drug development professionals. The bioanalysis of this compound, which possesses both a carboxylic acid and a tertiary amine, presents unique challenges, particularly concerning matrix effects in LC-MS/MS analysis. Its zwitterionic nature at physiological pH means that careful consideration of sample pH is critical for developing a robust and reliable assay.
This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to not only solve current issues but also to anticipate and prevent future challenges. We will delve into the causes of matrix effects, methods for their assessment, and proven strategies for their mitigation, all within the context of regulatory expectations set by bodies like the FDA and EMA.[1][2]
Frequently Asked Questions (FAQs): Understanding the Fundamentals
Q1: What exactly is a "matrix effect" in the context of LC-MS/MS bioanalysis?
A1: The matrix refers to all components within a biological sample (e.g., plasma, serum, urine) apart from the analyte you intend to measure—in this case, this compound. A matrix effect is the alteration of your analyte's ionization efficiency due to the presence of these co-eluting matrix components.[3] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative data.[4]
Q2: Why are matrix effects a significant problem for my assay?
A2: Uncontrolled matrix effects can lead to erroneous quantitative results, which has serious implications for pharmacokinetic and toxicokinetic studies.[3] Inaccurate data can lead to incorrect decisions regarding a drug candidate's safety and efficacy.[5] Regulatory agencies, including the FDA and EMA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[2][6][7]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: The primary sources of matrix effects, particularly when using electrospray ionization (ESI), are phospholipids from cell membranes.[8][9] These are notorious for causing significant ion suppression. Other endogenous components like salts, fatty acids, and metabolites, as well as exogenous substances like anticoagulants (e.g., heparin, EDTA) used during sample collection, can also contribute to matrix effects.[10]
Q4: How do I quantitatively assess if my assay is suffering from matrix effects?
A4: The most widely accepted method is the post-extraction spike analysis . This involves comparing the analyte's response in a neat solution (Set A) to its response when spiked into an extracted blank matrix from multiple sources (Set B). The degree of matrix effect is quantified using the Matrix Factor (MF).
Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. According to regulatory guidelines, the variability of the matrix factor across different lots of matrix should be assessed to ensure the method is rugged and reliable.[1][2]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during method development and validation.
Issue 1: Significant Ion Suppression is Observed at the Analyte's Retention Time
-
Problem: During a post-column infusion experiment, a significant dip in the baseline signal for this compound is observed, indicating strong ion suppression.
-
Probable Causes: This is very likely due to co-eluting phospholipids, which are abundant in plasma and tend to elute in the same region as many small molecules in reversed-phase chromatography.[8][11]
-
Recommended Solutions & Investigations:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical column.[12]
-
Move Beyond Protein Precipitation (PPT): While simple, PPT is a non-selective technique that does not remove phospholipids and can result in significant matrix effects.[13][14]
-
Implement Liquid-Liquid Extraction (LLE): LLE is a more selective technique. Given the zwitterionic nature of your analyte, you can manipulate the sample pH to ensure it is in a neutral state for efficient extraction into an organic solvent, leaving polar interferences like salts behind.[12][15] A double LLE, using a non-polar solvent first to remove lipids followed by extraction of the analyte at an optimized pH, can further improve cleanliness.[12]
-
Utilize Solid-Phase Extraction (SPE): SPE offers superior selectivity. For this compound, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange mechanisms would be ideal to retain the analyte while allowing for rigorous washing steps to remove interferences.[12][16]
-
Employ Targeted Phospholipid Removal: Use specialized plates or cartridges (e.g., HybridSPE®, Ostro™) designed to specifically remove phospholipids from the sample.[8][11][13] This approach combines the simplicity of PPT with the targeted removal of the most problematic interferences.[11]
-
-
Adjust Chromatographic Conditions: Modify your LC gradient to shift the retention time of your analyte away from the region where phospholipids typically elute.[3]
-
Workflow for Selecting a Sample Preparation Method
Below is a decision tree to guide your selection of an appropriate sample preparation technique.
Issue 2: Poor Reproducibility of Quality Control (QC) Samples
-
Problem: The accuracy and precision of your low, medium, and high QC samples do not meet the acceptance criteria (typically ±15% of nominal, 20% at LLOQ) outlined in regulatory guidelines.[6][17]
-
Probable Causes: This variability is often a symptom of a relative matrix effect, where the degree of ion suppression or enhancement differs between individual lots of the biological matrix. It can also be caused by an internal standard that is not effectively compensating for these variations.
-
Recommended Solutions & Investigations:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard (IS): This is the gold standard and most effective solution. A SIL-IS of this compound will have nearly identical chemical and physical properties to the analyte.[18] It will co-elute and experience the exact same degree of matrix effect, providing the most accurate correction.[19][20]
-
If a SIL-IS is Unavailable:
-
Thoroughly Evaluate Structural Analogs: Test several analogs to find one that has a very similar retention time, extraction recovery, and ionization response to your analyte. Be aware that even a closely related analog may not perfectly track the analyte's behavior in the presence of matrix effects.[21]
-
Monitor IS Response: Carefully monitor the IS peak area across all samples in a run. Significant variability (e.g., >50% deviation from the mean) can indicate that the IS itself is being affected by the matrix and is not providing reliable correction.[21]
-
-
Improve Sample Cleanup: Even with a good IS, reducing the overall matrix burden is beneficial. Re-evaluate your sample preparation method using the steps outlined in Issue 1 to create a cleaner extract.
-
Comparison of Sample Preparation Techniques
The table below summarizes the effectiveness of common sample preparation techniques in mitigating matrix effects.
| Technique | Selectivity | Phospholipid Removal | Throughput | Recommendation for 4-(3-(Piperidin-1)propoxy)benzoic acid |
| Protein Precipitation (PPT) | Low | Poor | High | Not recommended as a standalone method due to high risk of matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | A good option. Requires careful pH optimization to ensure the analyte is in its neutral form for efficient extraction.[12][22] |
| Solid-Phase Extraction (SPE) | High | Good-Excellent | Moderate | Highly recommended. A mixed-mode sorbent can provide excellent cleanup and high recovery for this zwitterionic compound.[16][23] |
| Phospholipid Removal Plates | High (for PLs) | Excellent | High | Excellent choice, especially if phospholipids are identified as the primary interference. Can be used alone or after PPT.[11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantitatively determine the extent of ion suppression or enhancement from at least six different sources of biological matrix.
Materials:
-
Validated LC-MS/MS system.
-
This compound standard solutions (at Low and High QC concentrations) in neat solvent (e.g., 50% methanol).
-
Blank biological matrix (e.g., plasma with K2EDTA) from at least six individual donors.
-
Validated sample preparation method and reagents.
Procedure:
-
Prepare Set A (Neat Solution):
-
Take an aliquot of the neat solvent used for final reconstitution.
-
Spike with the analyte standard solution to achieve the final Low and High QC concentrations.
-
Inject and record the mean peak area from at least three replicate injections. This is your Response_Neat .
-
-
Prepare Set B (Post-Extraction Spike):
-
For each of the six matrix lots, process a blank sample using your validated sample preparation method (e.g., LLE, SPE).
-
Take an aliquot of the final, extracted blank matrix.
-
Spike this extract with the analyte standard solution to achieve the same final Low and High QC concentrations as in Set A.
-
Inject and record the mean peak area from at least three replicate injections. This is your Response_Matrix .
-
-
Calculation:
Protocol 2: General-Purpose Mixed-Mode Solid-Phase Extraction (SPE)
Objective: To selectively extract this compound from plasma, removing proteins and polar/non-polar interferences.
Materials:
-
Mixed-mode SPE cartridges or 96-well plate (e.g., combining reversed-phase and strong cation exchange).
-
Plasma sample containing the analyte.
-
Reagents: Methanol, Deionized Water, 2% Formic Acid in Water, 5% Ammonium Hydroxide in Methanol.
-
SPE manifold and collection plate/tubes.
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. This ensures the piperidinyl nitrogen is protonated (positively charged) for retention on the cation exchange sorbent.[16][24]
-
Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.[16]
-
Loading: Load the pre-treated sample onto the SPE plate/cartridge.
-
Washing:
-
Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water to remove salts and other highly polar components.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of methanol to remove lipids and other non-polar components. The analyte is retained by both reversed-phase and strong ion-exchange mechanisms.
-
-
Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the positive charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.[25]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.
SPE Workflow Diagram
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- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
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- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
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- 17. ema.europa.eu [ema.europa.eu]
- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 21. biopharmaservices.com [biopharmaservices.com]
- 22. journalspub.com [journalspub.com]
- 23. agilent.com [agilent.com]
- 24. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refinement of Crystallization Techniques for 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
Welcome to the technical support center for the crystallization of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-quality, reproducible crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: Based on its structure, which contains both a carboxylic acid and a tertiary amine (piperidine) group, this compound can exhibit zwitterionic character. This can lead to high polarity and strong intermolecular interactions, potentially causing issues such as "oiling out," the formation of amorphous precipitates, or the crystallization of undesirable polymorphs.[1][2] Careful control over supersaturation and solvent selection is crucial.[3][4]
Q2: How does polymorphism impact the final product, and how can it be controlled?
A2: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility, stability, and bioavailability.[5][6] For an active pharmaceutical ingredient (API), controlling polymorphism is critical for ensuring consistent product performance and meeting regulatory requirements.[7] Control can be achieved by carefully selecting the crystallization solvent, controlling the rate of supersaturation, and using seed crystals of the desired polymorph.[8]
Q3: What is "oiling out" and why is it a concern?
A3: "Oiling out," or liquid-liquid phase separation, is when a solute separates from a solution as a liquid phase (an oil) instead of a solid crystalline phase.[1][9] This is often caused by high supersaturation, rapid cooling, or an inappropriate solvent choice.[9] The oil phase can trap impurities and may solidify into an amorphous product or an undesired polymorph, compromising the purity and quality of the final product.[1][9]
Q4: How important is the choice of solvent in the crystallization process?
A4: The choice of solvent is one of the most critical factors in crystallization.[4][10] It influences the solubility of the compound, the level of supersaturation, the crystal habit (external shape), and can even determine which polymorphic form is obtained.[4][11][12] The ideal solvent should have a significant difference in solubility for the target compound at high and low temperatures.[13]
Troubleshooting Guide
This section provides detailed, step-by-step protocols to address specific issues you may encounter during the crystallization of this compound.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" is a common problem for molecules with flexible chains and multiple hydrogen bonding sites, which is characteristic of this compound.
Step-by-Step Troubleshooting Protocol:
-
Reduce the Level of Supersaturation: High supersaturation is a primary driver of oiling out.[3][9]
-
Slower Cooling Rate: Decrease the rate at which you cool the solution. A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over the formation of an oil.[1][9]
-
Decrease Solute Concentration: Start with a more dilute solution to prevent the supersaturation from reaching the critical point where oiling out occurs.[9]
-
Gradual Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a slightly elevated temperature to avoid localized high supersaturation.[9]
-
-
Optimize the Solvent System:
-
Solvent Screening: Conduct a systematic solvent screening to find the optimal conditions. The ideal solvent will have moderate solubility for the compound at elevated temperatures and low solubility at room temperature. Given the polar nature of your compound, consider solvents like alcohols (isopropanol, ethanol), ketones (acetone), or mixtures with water.
-
Co-solvent Addition: If a single solvent system consistently leads to oiling out, consider adding a small percentage of a co-solvent to modify the solvent environment and potentially stabilize the crystal lattice.[9]
-
-
Implement a Seeding Strategy: Seeding can bypass the stochastic nature of primary nucleation and promote the growth of the desired crystalline form.[9][14]
-
Seeding Protocol:
-
Prepare a saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly to a temperature within the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur).
-
Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure form.
-
Continue to cool the solution slowly to the final crystallization temperature.[9]
-
-
Decision-Making Workflow for "Oiling Out"
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No crystals form, even after extended cooling.
This issue often points to either insufficient supersaturation or kinetic barriers to nucleation.
Step-by-Step Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections on the glass that serve as nucleation sites.[15][16]
-
Seeding: Add a "seed" crystal of the compound to the solution. This provides a template for further crystal growth.[14][15][16] If you do not have a seed crystal, you can try dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, then re-introducing the rod with the small amount of solid residue into the solution.[15]
-
-
Increase Supersaturation:
-
Evaporate Solvent: If too much solvent was added initially, you may need to gently heat the solution to evaporate some of the solvent.[15][17] Be careful not to evaporate too much, as this can lead to rapid crystallization or oiling out.
-
Cool to a Lower Temperature: If room temperature cooling is not sufficient, try cooling the flask in an ice bath or refrigerator.[17]
-
-
Re-evaluate Your Solvent Choice: It's possible the compound is too soluble in the chosen solvent, even at low temperatures. In this case, you may need to select a different solvent or use an anti-solvent crystallization method.[8]
Decision-Making Workflow for No Crystal Formation
Caption: Troubleshooting workflow for failure to crystallize.
Problem 3: The resulting crystals are very fine or needle-like, making filtration and drying difficult.
Crystal habit is influenced by the solvent and the rate of crystallization.[4][10] Fine or needle-like crystals often result from rapid crystallization at high supersaturation.
Step-by-Step Troubleshooting Protocol:
-
Slow Down the Crystallization Rate:
-
Reduce Cooling Rate: A slower cooling profile will favor the growth of larger, more well-defined crystals.[15]
-
Use a More Solubilizing Solvent System: Adding a small amount of a solvent in which the compound is more soluble can slow down the rate of nucleation and encourage the growth of existing crystals.[15]
-
-
Optimize the Solvent to Influence Crystal Habit: The interaction between the solvent and the growing crystal faces can significantly alter the crystal habit.[4][10][11][12]
-
Experiment with Different Solvents: Try crystallizing from different solvents or solvent mixtures. For example, a switch from a protic solvent like ethanol to an aprotic solvent like acetone can sometimes lead to a change from needles to more block-like crystals.[4]
-
-
Control Agitation: The level of agitation can influence secondary nucleation and crystal breakage. Experiment with different stirring speeds or consider crystallization without stirring once nucleation has occurred.
Table 1: Properties of Common Solvents for Crystallization of Polar Molecules
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for highly polar compounds, but high boiling point can make drying difficult. |
| Ethanol | 78 | 24.5 | A versatile protic solvent, often used in mixtures with water. |
| Isopropanol | 82 | 19.9 | Similar to ethanol, but slightly less polar. |
| Acetone | 56 | 20.7 | A polar aprotic solvent, good for moderately polar compounds. Its volatility is a benefit for drying. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent, can be effective for compounds with hydrogen bonding capabilities. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used as an anti-solvent or in solvent mixtures. |
References
- Supersaturation and Crystallization for Nucle
- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
- Oiling Out in Crystalliz
- Pharmaceutical Crystalliz
- Understanding the Effect of a Solvent on the Crystal Habit - ACS Public
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules.
- Understanding the role of solvent in regulating the crystal habit - RSC Publishing.
- Crystal Size Distribution Control in Crystallization | Industrial & Engineering Chemistry Research - ACS Public
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
- Supersatur
- Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
- Supersatur
- SUPERSATURATION AND THE STONE CRYSTALS - The University of Chicago Kidney Stone Program.
- Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstr
- Oiling Out in Crystalliz
- (PDF)
- US6364914B1 - Method of crystallization with the particle size distribution being controlled - Google P
- Recrystallization (help meeeeee) : r/chemistry - Reddit.
- Understanding Oiling-Out Phenomena in the Crystalliz
- Recrystallization of Active Pharmaceutical Ingredients | Request PDF - ResearchG
- Crystalliz
- Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing).
- Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution r
- Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystalliz
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC.
- Guide for crystalliz
- 4-(3-(piperidin-1-yl) propoxy) benzoic acid hydrochloride (Propyl analogue of PA compound) - Daicel Pharma Standards.
- 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem.
- 4-(3-Piperidin-1-yl-propoxy)-benzoic acid 2-{4-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-piperazin-1-yl}-ethyl ester | C37H45F3N4O3S | CID 25212275 - PubChem.
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
- 4-(3-(Piperazin-1-yl)propoxy)benzoic acid AldrichCPR | Sigma-Aldrich.
- 767286-87-3|this compound - BLDpharm.
- 4-(3-Propoxypropoxy)benzoic acid | C13H18O4 | CID 17606924 - PubChem.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl - PMC.
- Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
- 4-(4-Propoxybenzoyloxy)benzoic acid - ScienceOpen.
- 4-(3-(piperazin-1-yl)propoxy)benzoic acid | Sigma-Aldrich.
- Polymorphism: The Phenomenon Affecting the Performance of Drugs - SciSpace.
- Benzoic acid - Wikipedia.
- Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing).
- BindingDB BDBM152775 4-(3-(Piperidin-1-yl)propoxy)-N-(3-bromophenyl).
- The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs | Request PDF - ResearchG
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Validation & Comparative
A Senior Application Scientist's Guide to Inter-laboratory Quantification of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
In the landscape of pharmaceutical development and research, the reproducibility and accuracy of analytical data are paramount. This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid. The insights and data presented herein are derived from a simulated inter-laboratory study, designed to mirror real-world analytical challenges and to provide researchers, scientists, and drug development professionals with a robust framework for method selection and validation.
The Critical Role of Accurate Quantification
This compound is a molecule of interest in pharmaceutical research, and its accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control. Ensuring that different laboratories can produce comparable results is a cornerstone of scientific integrity and regulatory compliance. Inter-laboratory comparisons, also known as proficiency tests, are a vital tool for assessing the performance of analytical methods and the proficiency of participating laboratories.[1][2]
This guide is structured to provide not only the results of our simulated study but also to delve into the causality behind the experimental choices, in line with the principles of analytical method validation established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]
Designing the Inter-laboratory Study: A Methodological Overview
To ensure the integrity and validity of this comparative guide, a hypothetical inter-laboratory study was designed. This study involves three independent laboratories tasked with quantifying this compound in a prepared plasma matrix. Two distinct analytical methods were employed: HPLC-UV and LC-MS/MS.
The objective of such a study is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8][9] The validation process for quantitative analyses typically assesses several key parameters, including accuracy, precision (repeatability and intermediate precision), linearity, and robustness.[3][10][11]
Caption: Workflow of the simulated inter-laboratory comparison study.
Comparative Performance Data
The following tables summarize the quantitative data from the simulated inter-laboratory study. These results provide a direct comparison of the performance of HPLC-UV and LC-MS/MS for the quantification of this compound.
Table 1: Linearity
| Method | Laboratory | Dynamic Range (ng/mL) | Correlation Coefficient (r²) |
| HPLC-UV | Lab A | 50 - 5000 | 0.9985 |
| Lab B | 50 - 5000 | 0.9979 | |
| Lab C | 50 - 5000 | 0.9981 | |
| LC-MS/MS | Lab A | 1 - 1000 | 0.9998 |
| Lab B | 1 - 1000 | 0.9995 | |
| Lab C | 1 - 1000 | 0.9997 |
Table 2: Accuracy and Precision
| Method | Laboratory | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | Lab A | 100 | 98.5 | 3.2 |
| 2500 | 101.2 | 2.5 | ||
| Lab B | 100 | 97.9 | 3.8 | |
| 2500 | 102.5 | 2.9 | ||
| Lab C | 100 | 99.1 | 3.5 | |
| 2500 | 100.8 | 2.7 | ||
| LC-MS/MS | Lab A | 5 | 100.5 | 1.8 |
| 500 | 99.8 | 1.2 | ||
| Lab B | 5 | 101.3 | 2.1 | |
| 500 | 100.2 | 1.5 | ||
| Lab C | 5 | 99.5 | 1.9 | |
| 500 | 100.9 | 1.3 |
Table 3: Limits of Quantification (LOQ)
| Method | Laboratory | LOQ (ng/mL) |
| HPLC-UV | Lab A | 50 |
| Lab B | 50 | |
| Lab C | 55 | |
| LC-MS/MS | Lab A | 1 |
| Lab B | 1 | |
| Lab C | 0.9 |
In-Depth Analysis of Methodologies
The choice of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, and sample matrix.
HPLC-UV: The Workhorse of Quantitative Analysis
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for quantitative analysis. Its application is particularly suitable for compounds possessing a chromophore that absorbs light in the UV-visible spectrum.
Causality Behind Experimental Choices:
-
Wavelength Selection: The benzoic acid moiety in the target molecule provides a strong chromophore. A wavelength of 230 nm was chosen to maximize sensitivity.
-
Mobile Phase Composition: A reversed-phase C18 column was selected due to the non-polar nature of the molecule. The mobile phase, consisting of acetonitrile and a phosphate buffer, was optimized to achieve a good peak shape and retention time.
LC-MS/MS: The Gold Standard for Sensitivity and Selectivity
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This is particularly advantageous when analyzing complex biological matrices like plasma.
Causality Behind Experimental Choices:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode was selected due to the presence of the basic piperidine nitrogen, which is readily protonated.
-
Multiple Reaction Monitoring (MRM): The use of MRM, where a specific precursor ion is fragmented to produce a characteristic product ion, provides a high degree of selectivity and minimizes interference from the sample matrix.
Caption: Comparative workflow of HPLC-UV and LC-MS/MS analytical methods.
Experimental Protocols
To ensure the reproducibility of these findings, detailed step-by-step methodologies are provided below. These protocols are designed to be self-validating, incorporating quality control checks at critical stages.
Protocol 1: Sample Preparation from Plasma
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard solution (a structurally similar compound not present in the sample) to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-UV Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
Protocol 3: LC-MS/MS Analysis
-
Instrument: LC-MS/MS system with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined empirically for the specific compound and internal standard.
-
Column Temperature: 40°C.
Conclusion and Recommendations
This inter-laboratory comparison guide demonstrates that both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound. However, the choice of method should be guided by the specific analytical requirements.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern. Its wider dynamic range may be advantageous for analyzing formulated products.
-
LC-MS/MS is the superior choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices. Its lower limit of quantification allows for the detection of trace amounts of the analyte.
Ultimately, the successful implementation of either method relies on rigorous validation in accordance with international guidelines to ensure the generation of reliable and reproducible data across different laboratories.
References
-
ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Lab Manager. [Link]
-
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. ACS Publications. [Link]
-
Intercomparison study on accurate mass measurement of small molecules in mass spectrometry. PubMed. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
-
What is an inter laboratory comparison ? CompaLab. [Link]
-
4-(3-Piperidin-1-yl-propoxy)-benzoic acid 2-{4-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-piperazin-1-yl}-ethyl ester. PubChem. [Link]
-
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Emirates Authority for Standardization and Metrology. [Link]
-
LC-MS/MS method development for anti-oxidative biomarkers. Repositório da Universidade de Lisboa. [Link]
-
Development and Validation of New Analytical Method for Simultaneous Estimation of Domperidone and Rabeprazole in Pharmaceutical Dosage Forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Development and Validation of an RP-HPLC-UV Method for the Analysis of Drugs Used for Benign Prostatic Hyperplasia in. Natural Sciences Publishing. [Link]
-
QUICK-REFERENCE METHOD GUIDE. Phenomenex. [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
-
LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. Biotage. [Link]
-
Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. PMC. [Link]
-
Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Biophysics Reports. [Link]
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1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]
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Comparative Guide: Metabolic Stability Assessment of 4-(3-(Piperidin-1-yl)propoxy)benzoic Acid
[1]
Executive Summary
4-(3-(Piperidin-1-yl)propoxy)benzoic acid (hereafter referred to as PPBA ) represents a chemical class characterized by a zwitterionic structure: a basic piperidine ring linked to an acidic benzoic acid moiety.[1] This structural duality presents unique challenges in metabolic stability assessment.
While standard liver microsome assays are the industry default for early-stage screening, they often fail to capture the complete metabolic picture for benzoic acid derivatives. This guide compares the standard Microsomal Stability Assay against the Cryopreserved Hepatocyte Assay , arguing that for PPBA, the latter is the superior "product" for accurate intrinsic clearance (
Part 1: Structural Analysis & Metabolic Liabilities
To select the right assay, one must first understand the molecule's metabolic vulnerabilities. PPBA contains two distinct pharmacophores susceptible to different enzymatic systems.[1]
The Piperidine Ring (Phase I Liability)
The piperidine nitrogen is a prime target for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.
-
Mechanism:
-carbon hydroxylation leading to ring opening or N-dealkylation.[1] -
Detection: Standard NADPH-supplemented microsomes capture this well.[1]
The Benzoic Acid Moiety (Phase II Liability)
The carboxylic acid tail is a substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT).[1]
-
Risk: Acyl glucuronides are potentially reactive metabolites (associated with idiosyncratic toxicity).[1]
-
Detection: Standard microsomes DO NOT capture this unless supplemented with UDPGA and pore-forming agents (alamethicin).[1]
Visualization: Predicted Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of PPBA.
Figure 1: Divergent metabolic pathways for PPBA.[1] Note that standard microsome assays only activate the red path (CYP), potentially missing the yellow path (UGT).
Part 2: Comparative Assessment Framework
This section compares the performance of two primary in vitro systems for assessing PPBA stability.
| Feature | System A: Standard Liver Microsomes (HLM) | System B: Cryopreserved Hepatocytes |
| Enzyme Composition | High CYP concentrations; UGTs present but latent (inactive without cofactors).[1] | Complete cytosolic and membrane-bound enzymes (CYP, UGT, SULT, AO). |
| Cofactor Requirement | Requires exogenous NADPH.[1] | Self-sufficient (endogenous cofactors intact).[1] |
| Suitability for PPBA | Moderate. Will detect piperidine oxidation but miss benzoic acid glucuronidation. | High. Captures both oxidation and conjugation simultaneously. |
| Cost/Throughput | Low Cost / High Throughput.[1] | Higher Cost / Moderate Throughput.[1] |
| Risk of Error | False Stability: May underestimate clearance if glucuronidation is the major pathway. | Transporter Effects: Uptake transporters may influence results (more physiologically relevant).[1] |
The Verdict for PPBA
For this compound, System B (Hepatocytes) is the scientifically rigorous choice. If budget constraints force the use of System A (Microsomes), the protocol must be modified to include UDPGA (Phase II cofactor) and Alamethicin (to permeabilize the membrane for UGT access).[1]
Part 3: Experimental Protocol (Microsomal Stability)
Despite the superiority of hepatocytes, microsomes remain the industry workhorse. Below is a validated protocol specifically tuned for PPBA, ensuring solubility and recovery of the zwitterionic compound.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor Mix: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.[1]
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (Critical for acidic PPBA recovery) and Internal Standard (e.g., Tolbutamide).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Step-by-Step Methodology
-
Stock Preparation: Dissolve PPBA in DMSO to 10 mM. Dilute to 1 µM in Phosphate Buffer (keep DMSO < 0.1% final).
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final) and PPBA solution. Equilibrate at 37°C for 5 minutes.
-
Expert Note: This step detects non-specific binding or instability in buffer before metabolism starts.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Termination: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution.
-
Processing: Vortex for 10 min, centrifuge at 4000g for 20 min to pellet protein. Inject supernatant into LC-MS/MS.[1][4]
Part 4: Data Interpretation & Benchmarking
To determine if PPBA is "stable," you must calculate the in vitro intrinsic clearance (
Calculation Logic
-
Determine the slope (
) of the linear regression. -
Calculate Half-life:
.[1] -
Calculate Intrinsic Clearance:
[1]
Benchmarking Table
Compare your PPBA results against these industry standards to classify its stability.
| Compound Class | Reference Marker | Interpretation | ||
| High Clearance | Verapamil | < 15 | > 100 | Rapidly metabolized.[1] Likely low oral bioavailability.[1] |
| Moderate Clearance | Dextromethorphan | 15 - 60 | 25 - 100 | Moderate stability.[1] |
| Low Clearance | Warfarin | > 60 | < 25 | Highly stable. Good candidate for QD dosing.[1] |
| PPBA (Target) | Test Article | Goal: > 45 | Goal: < 30 | Desired profile for this class. |
Scientific Integrity Check: If PPBA shows high stability in Microsomes (
Part 5: Troubleshooting & Validation
-
Low Recovery at t=0: If the signal at time zero is low, PPBA may be binding non-specifically to the microsome protein or plasticware.
-
Solution: Use glass-coated plates or increase the acetonitrile ratio in the quench.
-
-
Non-Linear Depletion: If the log-linear plot curves, enzyme inactivation or substrate depletion may be occurring.[1]
-
Solution: Lower the initial concentration of PPBA (e.g., to 0.5 µM) or reduce protein concentration to 0.25 mg/mL.
-
References
-
FDA Guidance for Industry. (2020).[1] In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link][1]
-
Cyprotex. Microsomal Stability Assay Protocol and Interpretation. [Link]
-
Williams, J. A., et al. (2004).[6] Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition.[2][7][8] [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Effective disposal of 4-(3-(Piperidin-1-yl)propoxy)benzoic acid requires a nuanced understanding of its physicochemical properties.[1][2] Unlike simple organic acids, this molecule is amphoteric (zwitterionic), containing both a weak acid (benzoic acid moiety) and a basic tertiary amine (piperidine moiety).[1][2]
This dual nature presents specific challenges in waste consolidation:
-
Solubility Shocks: Improper pH adjustment in waste containers can lead to rapid precipitation, creating "sludge" that clogs waste lines or complicates incineration.
-
Aquatic Toxicity: The piperidine pharmacophore is frequently associated with aquatic toxicity, mandating strict "Zero Drain Discharge" protocols.
Physicochemical Profile for Waste Handlers
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 767286-87-3 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C₁₅H₂₁NO₃ | Organic content suitable for high-temp incineration.[1][2] |
| Structure Type | Zwitterion (Acid + Base) | Critical: Solubility is pH-dependent.[1][2] Avoid mixing high concentrations with strong mineral acids or bases without testing.[2] |
| Hazard Class | Irritant / Aquatic Hazard | H315, H319, H412. Do not release to sewer. |
| Physical State | Solid (White/Off-white) | Dust explosion hazard if micronized in large quantities.[1][2] |
Hazard Identification & Safety (GHS Standards)
Before initiating disposal, verify the material's state. While often supplied as a stable solid, it may exist as a hydrochloride salt in solution.
Primary Hazards:
-
Health: Skin Irritant (Category 2), Eye Irritant (Category 2A).[2]
-
Environmental: Harmful to aquatic life with long-lasting effects (Category 3).[1][2]
-
Reactivity: Incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates) due to the oxidizable amine group.
Required PPE:
Step-by-Step Disposal Protocol
Scenario A: Dry Solid Waste (Pure Substance)
Best Practice: Incineration via Lab Pack[1][2]
-
Segregation: Do not mix with oxidizers.[2][3] Place the solid directly into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the primary jar into a secondary bin to capture potential breakage.
-
Handoff: Transfer to EHS for High-Temperature Incineration .
-
Why: The piperidine ring is stable; standard thermal decomposition ensures complete destruction of the nitrogen heterocycle.[2]
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best Practice: pH-Controlled Organic Solvent Stream[1][2]
The Solubility Trap: Because this molecule is zwitterionic, it has an isoelectric point (pI) where it is least soluble. If your waste stream pH drifts near this pI (likely pH 5–7), the compound may precipitate, forming a hard cake at the bottom of the drum.
Protocol:
-
Solvent Assessment: Determine the primary solvent (e.g., DCM, Methanol, DMSO).
-
pH Check:
-
If the waste is Acidic (pH < 3): The molecule is protonated (cationic) and soluble.[2] Safe to consolidate.
-
If the waste is Basic (pH > 10): The molecule is deprotonated (anionic) and soluble.[2] Safe to consolidate.
-
If the waste is Neutral (pH 4–8): Risk of Precipitation.[1][2]
-
Action: Acidify the waste stream slightly with Acetic Acid or dilute HCl to maintain solubility before adding to the main carboy.[2]
-
-
-
Consolidation: Pour into the "Non-Halogenated Organic" or "Halogenated Organic" waste stream (depending on the solvent).
-
Prohibition: NEVER pour down the sink. The piperidine moiety is toxic to microorganisms in water treatment plants.[1][2]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of this compound, highlighting the critical pH control step for aqueous mixtures.
Emergency Response (Spill Procedures)
In the event of a spill outside of containment:
-
Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.[1][2]
-
PPE Up: Don safety goggles and N95 respirator.[2]
-
Containment:
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution followed by water.[2] This solubilizes the piperidine residues for easier removal.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11663007: this compound.[1][2] PubChem.[2][5] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][6] [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][2]
Sources
- 1. Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate | C22H29N3O3 | CID 130188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Piperidin-1-yl-propoxy)-benzoic acid 2-{4-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-piperazin-1-yl}-ethyl ester | C37H45F3N4O3S | CID 25212275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. 4-(Piperidin-1-yl)benzoic acid | C12H15NO2 | CID 764599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-(3-(Piperidin-1-yl)propoxy)benzoic acid
[1]
Executive Directive: Beyond the SDS
As researchers, we often treat Safety Data Sheets (SDS) as compliance checklists. However, for pharmaceutical intermediates like 4-(3-(Piperidin-1-yl)propoxy)benzoic acid (often a key building block for Selective Estrogen Receptor Modulators like Raloxifene), standard generic safety codes (H315, H319, H335) fail to capture the operational nuance.[1][2]
This compound presents a dual challenge: it contains a basic piperidine moiety (potential for skin permeation/sensitization) and a benzoic acid tail (irritant/corrosive potential), often existing as a zwitterionic solid or hydrochloride salt.
The Core Safety Thesis: Treat this not just as an irritant, but as a bioactive intermediate (OEB 2/3) . Your PPE must protect against dust inhalation (the primary vector for solid-state APIs) and dermal absorption of the amine functionality.[1]
Hazard Architecture & Risk Assessment
To select the right PPE, we must deconstruct the molecule's behavior.
| Molecular Feature | Hazard Mechanism | Operational Implication |
| Piperidine Ring | Lipophilic amine; potential skin sensitizer and permeator.[1][2] | Latex gloves are insufficient. Nitrile or laminate is required to prevent permeation. |
| Benzoic Acid | Acidic proton donor; mucous membrane irritant. | Inhalation of dust causes immediate respiratory distress (coughing/burning). |
| Solid State (Powder) | Electrostatic dust generation. | Respiratory protection is critical during weighing/transfer. Standard surgical masks provide 0% protection. |
| Pharmacophore | SERM Precursor. | Potential reproductive/endocrine effects cannot be ruled out.[3][4] Containment is preferred over PPE alone. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : If you cannot verify the barrier integrity (e.g., glove breakthrough time), you must upgrade to the next protection level.
A. Hand Protection (The "Amine Rule")
Scientific Rationale:[5] Piperidine derivatives can permeate thin latex and low-grade vinyl rapidly.[1][2] Nitrile provides better resistance to aliphatic amines, but thickness matters.
| Activity | Recommended Glove System | Validation Metric |
| General Handling (Closed Vials) | Single Nitrile (min 0.11 mm / 4-5 mil) | Inspect for pinholes before donning.[1][2] |
| Weighing / Solid Transfer | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Color Indicator System: Wear a dark inner glove and light outer glove to visualize tears immediately. |
| Solution Prep (Organic Solvents) | Silver Shield (Laminate) under Nitrile | Required if dissolving in DCM or Chloroform (which degrade nitrile rapidly).[1] |
B. Respiratory Protection
Scientific Rationale: Pharmaceutical intermediate dusts often have a particle size distribution (PSD) where a significant fraction is <10 µm (respirable).
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If Hood unavailable or for spill cleanup):
C. Body & Eye Defense[1][2]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for powders due to dust migration around the lenses.
-
Body: Tyvek® Lab Coat or Sleeve Covers. Cotton coats retain dust and can become a secondary source of exposure in the breakroom.
Operational Workflow Logic
The following diagram illustrates the decision logic for PPE selection based on the state of matter and operation.
Figure 1: Risk-Based PPE Selection Logic.[1][2] Note the critical stop-point if engineering controls (hoods) are absent for powder handling.[1][2]
Protocol: Safe Handling & Decontamination
Step 1: Pre-Operational Check
-
Airflow: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward airflow.
-
Static Control: If the powder is fluffy/static (common with benzoic acid derivatives), use an ionizing bar or anti-static gun. Do not use a brush to clean the balance; use a wet wipe to prevent aerosolization.
Step 2: The "Clean-Dirty" Hand Technique
To prevent cross-contamination of lab surfaces:
-
Dominant Hand (Dirty): Handles the spatula, chemical container, and weighing boat.
-
Non-Dominant Hand (Clean): Handles the balance door, notebook, and pen.
-
Doffing: Remove the "Dirty" outer glove inside the hood before touching anything else.
Step 3: Disposal & Decontamination
-
Solid Waste: Double-bag in clear polyethylene bags. Label as "Hazardous - Irritant/Bioactive."[1][2]
-
Liquid Waste: Segregate based on solvent. Do not mix with strong oxidizers (e.g., nitric acid), as the amine moiety can form unstable N-nitroso compounds or undergo exothermic oxidation.
-
Surface Decon: Wipe surfaces with 10% Ethanol followed by Soap/Water . Ethanol helps solubilize the organic piperidine chain; soap neutralizes the acid/base residues.
Emergency Response: Spill Scenario
Scenario: You drop a 5g bottle of powder on the floor outside the hood.
-
Evacuate & Alert: Clear the immediate area. Dust will settle in 15-30 minutes.[1]
-
PPE Upgrade: Don a P100 respirator (or N95 min), goggles, and double gloves.
-
Containment: Cover the spill with wet paper towels (to suppress dust). DO NOT SWEEP DRY. [1][2]
-
Cleanup: Scoop up the wet slurry. Wipe the area 3x with soap and water.
Figure 2: Emergency Spill Response Workflow.[1][2] Emphasizing the "Wet Method" for powders to prevent secondary inhalation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 130188 (Related Structure/Raloxifene Int). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link][1][2]
Sources
- 1. Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate | C22H29N3O3 | CID 130188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(3-Piperidin-1-yl-propoxy)-benzoic acid 2-{4-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-piperazin-1-yl}-ethyl ester | C37H45F3N4O3S | CID 25212275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
